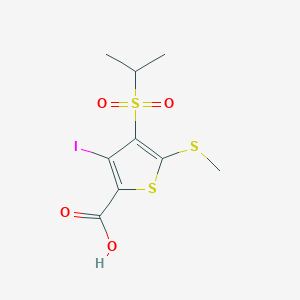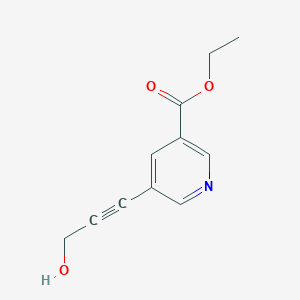![molecular formula C10H13NO2S B3048645 Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- CAS No. 177971-32-3](/img/structure/B3048645.png)
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
Overview
Description
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the sulfonyl group and the chiral center at the 2-position makes this compound particularly interesting for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of 2-methylaziridine with p-toluenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonyl aziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of the sulfonyl group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted amines, alcohols, or thiols.
Oxidation: Forms sulfonyl aziridines.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: Explored for its antimalarial properties and potential use in cancer therapy.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science.
Mechanism of Action
The mechanism of action of Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- involves its high reactivity due to ring strain. The compound can interact with nucleophiles, leading to ring-opening reactions. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: Similar in structure but contains an ethenyl group instead of a methyl group.
Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-, (2R)-: Contains a methylethenyl group, offering different reactivity and applications.
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-dipropyl-, (2R,3S)-rel-: Features additional propyl groups, affecting its physical and chemical properties.
Uniqueness
Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its specific chiral center and the presence of the sulfonyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2R)-2-methyl-1-(4-methylphenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3/t9-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLZRGBQZRSJI-BFHBGLAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428303 | |
| Record name | AC1OGRHF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177971-32-3 | |
| Record name | AC1OGRHF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


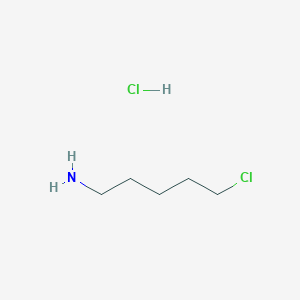
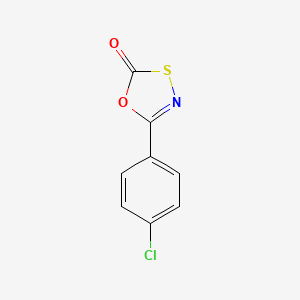

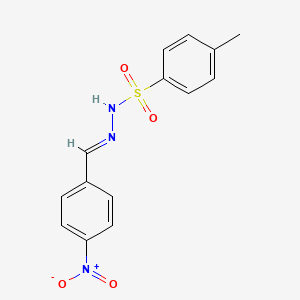





![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)
